4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol
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Overview
Description
4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol is a complex organic compound characterized by the presence of hydroxyl groups and methylprop-2-enyl substituents on a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol typically involves the alkylation of a phenolic compound with methylprop-2-enyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common .
Chemical Reactions Analysis
Types of Reactions
4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds .
Scientific Research Applications
4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylbut-2-enyl diphosphate: Similar in structure but contains a diphosphate group.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group instead of methylprop-2-enyl.
Uniqueness
4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol is unique due to its dual methylprop-2-enyl substituents, which confer distinct chemical properties and reactivity compared to other phenolic compounds .
Properties
Molecular Formula |
C20H22O2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[4-hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol |
InChI |
InChI=1S/C20H22O2/c1-13(2)9-17-11-15(5-7-19(17)21)16-6-8-20(22)18(12-16)10-14(3)4/h5-8,11-12,21-22H,1,3,9-10H2,2,4H3 |
InChI Key |
RMFDYAFICDMNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC(=C)C)O |
Origin of Product |
United States |
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